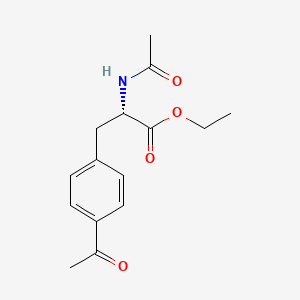
Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is for research use only and is not intended for diagnostic or therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves multiple steps, starting with the preparation of N-Acetyl-L-cysteineThe final step involves the formation of the bis(dicyclohexylamine) salt .
Industrial Production Methods
it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for scale and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The cyanocarboxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group will yield disulfides, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic organic chemistry.
Biology: It is employed in proteomics research to study protein modifications.
Medicine: While not used therapeutically, it is used in research to understand biochemical pathways.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves its interaction with various molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biochemical pathways, including those involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt.
S-Carboxymethyl-L-cysteine: Another cysteine derivative used in biochemical research.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Similar in structure but lacks the cyanocarboxyethyl group.
Uniqueness
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is unique due to the presence of the cyanocarboxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where such functionality is required .
Eigenschaften
Molekularformel |
C21H35N3O5S |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1/i;1D3 |
InChI-Schlüssel |
IGXXDTDFDPTUTB-IJTRFPNGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


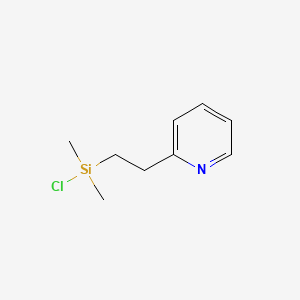
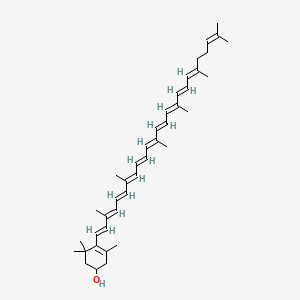
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
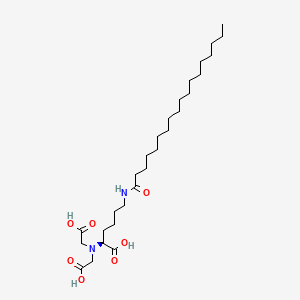
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
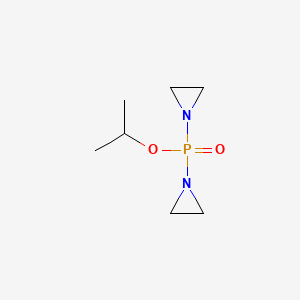
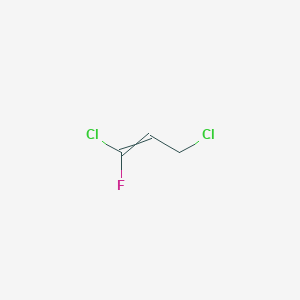
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
